8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
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Overview
Description
8,8-Dioxo-8lambda6-thia-2-azaspiro[45]decane-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H15NO4S·HCl It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor containing both sulfur and nitrogen atoms.
Oxidation: The sulfur atom in the spirocyclic core is oxidized to form the sulfone group, resulting in the 8,8-dioxo structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thioethers: From reduction reactions.
Esters and Amides: From substitution reactions involving the carboxylic acid group.
Scientific Research Applications
8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
- Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
Uniqueness
8,8-Dioxo-8lambda6-thia-2-azaspiro[45]decane-3-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms in the ring system
Properties
IUPAC Name |
8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S.ClH/c11-8(12)7-5-9(6-10-7)1-3-15(13,14)4-2-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWGZDRXIZMJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CC(NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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